molecular formula C16H24N2O4S B248407 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one

1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one

Cat. No. B248407
M. Wt: 340.4 g/mol
InChI Key: BHQQLSSXBIKQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one, also known as SB-743921, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as piperazine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of various client proteins that are involved in cancer cell growth and survival. By inhibiting HSP90, 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one destabilizes these client proteins, leading to cancer cell death.
Biochemical and physiological effects:
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, it has been found to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one is its specificity for HSP90, which makes it a promising candidate for cancer treatment. However, there are also limitations to its use in lab experiments. For example, it can be difficult to obtain sufficient quantities of the compound for in vivo studies. In addition, its efficacy may be affected by factors such as drug resistance and tumor heterogeneity.

Future Directions

There are several future directions for research on 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one. One area of interest is the development of combination therapies that include 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one and other anticancer drugs. Another area of research is the identification of biomarkers that can predict the response to 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one. Additionally, there is interest in exploring the potential use of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with piperazine, followed by the addition of 3-methylbutanone. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. In addition, it has been found to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.

properties

Product Name

1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C16H24N2O4S/c1-13(2)12-16(19)17-8-10-18(11-9-17)23(20,21)15-6-4-14(22-3)5-7-15/h4-7,13H,8-12H2,1-3H3

InChI Key

BHQQLSSXBIKQIR-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC

solubility

51.1 [ug/mL]

Origin of Product

United States

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